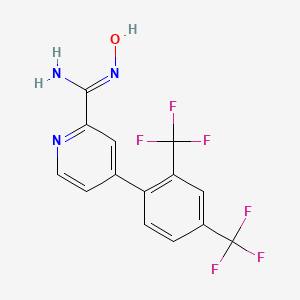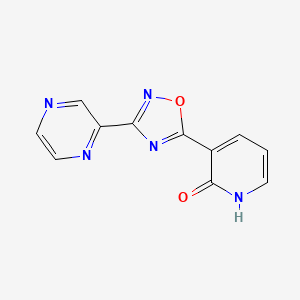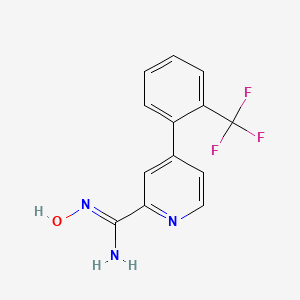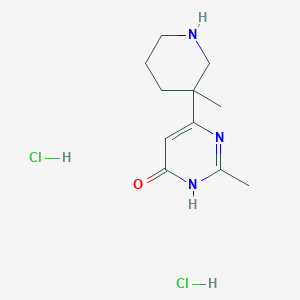
(Z)-3-methylpyrazine-2-carbaldehyde oxime
Übersicht
Beschreibung
(Z)-3-methylpyrazine-2-carbaldehyde oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a C=N-OH functional group. This particular compound is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a methyl group at the 3-position and an oxime group at the 2-position of the pyrazine ring. The (Z) configuration indicates the spatial arrangement of the substituents around the double bond.
Wirkmechanismus
Target of Action
The primary target of oxime compounds, such as (Z)-3-methylpyrazine-2-carbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oximes are known for their ability to reactivate AChE, which has been inhibited by organophosphates .
Mode of Action
Oximes interact with their targets by reactivating AChE that has been inhibited by organophosphates . This is achieved through a nucleophilic attack that removes the phosphyl moiety from the active site serine of AChE . This restores the activity of the enzyme, enabling AChE to split the neurotransmitter acetylcholine, leading to a reduction or cessation of the toxic signs in organophosphate poisoning .
Biochemical Pathways
The action of oximes affects the cholinergic pathway. By reactivating AChE, oximes restore the normal function of this pathway, which is critical for nerve signal transmission . Oximes also have the ability to generate nitric oxide , which plays a role in various physiological and pathological processes.
Pharmacokinetics
For instance, some oximes are known to have good absorption and distribution profiles, while others may be rapidly metabolized and excreted .
Result of Action
The primary result of the action of oximes like this compound is the reactivation of AChE. This leads to the restoration of normal nerve function, effectively counteracting the effects of organophosphate poisoning .
Action Environment
The efficacy and stability of oximes can be influenced by various environmental factors. For instance, pH and temperature can affect the catalytic reactivity of oximes . Furthermore, studies have shown that Z-isomers of oximes, such as this compound, are more stable and predominant than E-isomers .
Biochemische Analyse
Biochemical Properties
(Z)-3-Methylpyrazine-2-carbaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . Additionally, this compound has been shown to interact with various oxidoreductases, influencing redox reactions within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, which can enhance cholinergic signaling. This can lead to changes in gene expression and alterations in cellular metabolism . Furthermore, this compound has been found to affect the proliferation and differentiation of certain cell types, including neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can modulate the activity of other enzymes involved in redox reactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory in rodents, likely due to its inhibitory effects on acetylcholinesterase . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases, influencing redox reactions and metabolic flux within cells . The compound can also affect the levels of various metabolites, including those involved in neurotransmitter synthesis and degradation . These interactions underscore the compound’s role in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-3-methylpyrazine-2-carbaldehyde oxime can be synthesized through the condensation of 3-methylpyrazine-2-carbaldehyde with hydroxylamine hydrochloride. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or calcium oxide. The mixture is stirred and heated to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of oximes often involves similar condensation reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-methylpyrazine-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of oximes typically yields amines. This can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-3-methylpyrazine-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a building block for various chemical products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
HI-6: A potent oxime reactivator of acetylcholinesterase.
Trimedoxime: Used in the treatment of nerve agent poisoning.
Methoxime: Known for its reactivating properties in biological systems.
Uniqueness
(Z)-3-methylpyrazine-2-carbaldehyde oxime is unique due to its specific structural features, including the pyrazine ring and the (Z) configuration These characteristics may confer distinct chemical reactivity and biological activity compared to other oximes
Eigenschaften
IUPAC Name |
(NZ)-N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYXGMBQUBKLA-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1/C=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)

![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)

![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)



![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1414470.png)

